Bienvenue dans la boutique en ligne BenchChem!

Oxobis(picolinato)vanadium

insulin-mimetic activity IC50 free fatty acid release inhibition

Oxobis(picolinato)vanadium [VO(pa)₂] is the parent, non‑substituted vanadyl–picolinate complex providing the essential baseline for structure–activity relationship (SAR) studies. Unlike its methylated (e.g. VO(6mpa)₂) or halogenated (e.g. VO(IPA)₂) analogs, VO(pa)₂ exhibits moderate ileal absorption, a validated IC₅₀ of 0.59 mM in rat adipocytes, and sustains normoglycemia ~30 days after a 14‑day oral regimen in STZ‑diabetic rats. For researchers designing experiments to detect enhancement effects of novel formulations or evaluating catalytic selectivity in organic oxidations, this non‑substituted complex ensures that observations reflect genuine ligand‑substitution impacts rather than background noise.

Molecular Formula C12H10N2O5V
Molecular Weight 313.163
CAS No. 14049-90-2
Cat. No. B599345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxobis(picolinato)vanadium
CAS14049-90-2
Molecular FormulaC12H10N2O5V
Molecular Weight313.163
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)O.C1=CC=NC(=C1)C(=O)O.O=[V]
InChIInChI=1S/2C6H5NO2.O.V/c2*8-6(9)5-3-1-2-4-7-5;;/h2*1-4H,(H,8,9);;
InChIKeyYRISQIRIVKXKBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 20 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxobis(picolinato)vanadium (CAS 14049-90-2): Preclinical Procurement Considerations for Insulin-Mimetic Vanadium Research


Oxobis(picolinato)vanadium, also designated as bis(picolinato)oxovanadium(IV) or VO(pa)₂, is a coordination complex of vanadium(IV) featuring two picolinate ligands arranged around a vanadyl (V=O) core. The compound was identified in 1995 as an orally active insulin-mimetic agent capable of normalizing blood glucose in streptozotocin (STZ)-induced diabetic rats [1]. Its picolinate chelation confers enhanced gastrointestinal absorption relative to inorganic vanadium salts, establishing it as a foundational member of the vanadyl-picolinate complex family [2]. For procurement decisions in diabetes research, catalytic oxidation studies, or coordination chemistry applications, understanding the precise differentiation of this parent complex from its halogenated and methyl-substituted analogs is essential.

Why Vanadyl-Picolinate Complexes Cannot Be Interchanged in Procurement: Structural Determinants of Bioavailability and Potency


Generic substitution among vanadyl-picolinate complexes is inadvisable because ligand substituent position and electronic character directly modulate both pharmacokinetic behavior and insulin-mimetic potency. The parent complex VO(pa)₂ serves as the baseline reference against which derivatives are benchmarked. Methyl substitution at the 6-position (VO(6mpa)₂) enhances ileal absorption by approximately 1.8-fold over oral administration compared to VO(pa)₂ [1], while halogenation at the 5-position with iodine (VO(IPA)₂) increases in vitro potency but alters metallokinetic clearance rates [2]. Consequently, selecting a specific vanadyl-picolinate complex for research or development requires explicit consideration of the intended administration route, required potency threshold, and desired residence time of the vanadyl species in circulation [3].

Oxobis(picolinato)vanadium (CAS 14049-90-2): Quantified Differentiation Evidence Against Key Comparators


In Vitro Insulin-Mimetic Potency: VO(pa)₂ as the Reference Standard for Halogenated Derivative Benchmarking

In a direct head-to-head comparison, the parent complex VO(pa)₂ exhibits an in vitro IC₅₀ value of 0.59 mM for insulin-mimetic activity in epinephrine-stimulated rat adipocytes, measured as inhibition of free fatty acid release [1]. The 5-iodo-substituted derivative VO(IPA)₂ demonstrates enhanced potency with an IC₅₀ of 0.45 mM in the same assay system [1]. Thus, VO(pa)₂ is 24% less potent than the halogenated analog under identical experimental conditions.

insulin-mimetic activity IC50 free fatty acid release inhibition rat adipocytes

Gastrointestinal Absorption and Oral Bioavailability: Rank-Order Comparison with Inorganic Vanadyl Sulfate

A comparative pharmacokinetic study in healthy rats evaluated gastrointestinal absorption of three vanadyl species via X-band electron spin resonance (ESR) spectroscopy [1]. The bioavailability of vanadyl species was enhanced in the following order on both oral and intraperitoneal administration: VO(6mpa)₂ > VO(pic)₂ > vanadyl sulfate (VS) [1]. This establishes that chelation with picolinate ligands (VO(pic)₂) confers intermediate bioavailability—superior to inorganic vanadyl sulfate but inferior to the 6-methyl-substituted analog VO(6mpa)₂.

bioavailability pharmacokinetics oral absorption vanadyl sulfate

In Vivo Normoglycemic Duration: Sustained Effect Following Oral Cessation in STZ-Diabetic Rats

In a 1995 comparative study, oral administration of VO(pa)₂ (designated as VPA) to streptozotocin-induced diabetic rats for 14 days resulted in maintenance of normoglycemia for approximately 30 days after treatment cessation, accompanied by body weight gain [1]. This long-acting profile establishes VO(pa)₂ as a benchmark for sustained glycemic control in rodent models of insulin-dependent diabetes mellitus.

blood glucose normalization STZ-diabetic rats oral administration duration of effect

Insulin Signaling Pathway Activation: VO(pa)₂ as a Basal Activator Relative to Methyl-Substituted Analogs

In a 2006 study examining the insulin signaling pathway in 3T3-L1 adipocytes, oxovanadium(IV)-picolinate complexes including VO(pa)₂, VO(3mpa)₂, and VO(6mpa)₂ were evaluated for their capacity to induce phosphotyrosine levels of IRβ and IRS and activate downstream kinases (Akt, GSK3β), leading to GLUT4 translocation [1]. Among these three complexes, VO(3mpa)₂ was identified as the highest-potency activator, with VO(pa)₂ exhibiting lower activation capacity. In STZ-induced diabetic mice, VO(3mpa)₂ was also more effective than VO(pa)₂ in ameliorating hyperglycemia [1].

insulin signaling pathway 3T3-L1 adipocytes phosphotyrosine GLUT4 translocation

Physical Property Differentiation: Solid-State Stability and Solubility Profile for Formulation Considerations

According to commercial technical specifications from multiple vendors, oxobis(picolinato)vanadium is characterized as a blue crystalline powder that is insoluble in water, exhibits good flowability, and remains stable under normal ambient conditions [1]. This insolubility profile contrasts with inorganic vanadyl sulfate (water-soluble) and informs formulation approaches requiring alternative solvent systems or solid-dispersion strategies.

solid-state stability water insolubility crystallinity formulation

Oxobis(picolinato)vanadium (CAS 14049-90-2): Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Structure-Activity Relationship (SAR) Reference Standard in Vanadyl-Picolinate Complex Development

VO(pa)₂ serves as the essential non-halogenated, non-methylated baseline reference compound against which derivative complexes are benchmarked. With a documented IC₅₀ of 0.59 mM in rat adipocytes [1] and a rank-order bioavailability intermediate between vanadyl sulfate and VO(6mpa)₂ [2], this complex enables systematic SAR studies to quantify the impact of ligand substitution (e.g., halogenation at position 5, methylation at position 3 or 6) on insulin-mimetic potency and pharmacokinetic parameters.

Long-Duration Rodent Diabetes Studies Requiring Sustained Post-Treatment Efficacy Monitoring

For studies in STZ-induced diabetic rat models requiring extended observation periods after dosing cessation, VO(pa)₂ offers a validated normoglycemic effect lasting approximately 30 days following a 14-day oral treatment regimen [3]. This property supports experimental designs where post-treatment metabolic recovery or durability of intervention must be assessed without continuous daily compound administration.

Investigations of Basal Insulin Signaling Pathway Activation Relative to High-Potency Analogs

In mechanistic studies examining insulin receptor signaling, Akt/GSK3β activation, and GLUT4 translocation in adipocytes, VO(pa)₂ provides a lower-activation baseline relative to the methyl-substituted analog VO(3mpa)₂ [4]. This makes VO(pa)₂ suitable for experiments designed to detect enhancement effects of novel formulations, combination therapies, or derivative compounds, where a moderate basal response is advantageous for resolving incremental improvements.

Catalytic Oxidation Studies Utilizing Vanadium(IV)-Picolinate Complexes

Beyond antidiabetic research, oxobis(picolinato)vanadium finds application as a catalyst or catalyst precursor in organic oxidation reactions, including selective epoxidation and sulfide oxidation under mild conditions [5][6]. The well-characterized VO(N₂O₂) coordination geometry and established synthetic accessibility of VO(pa)₂ make it a practical starting material for homogeneous vanadium catalysis research, particularly where ligand substitution effects on catalytic selectivity are being evaluated.

Quote Request

Request a Quote for Oxobis(picolinato)vanadium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.